molecular formula C13H9F4NO B7940491 2-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

2-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B7940491
M. Wt: 271.21 g/mol
InChI Key: JZAWXFWGCBBVBC-UHFFFAOYSA-N
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Description

2-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H8F4NO. This compound is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a biphenyl structure, along with an amine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.

Scientific Research Applications

2-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

  • 4’-Methoxy-[1,1’-biphenyl]-4-amine
  • 2-Fluoro-4’-(methoxy)-[1,1’-biphenyl]-4-amine
  • 4’-Trifluoromethoxy-[1,1’-biphenyl]-4-amine

Uniqueness

The uniqueness of 2-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine lies in the combination of the fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-12-7-9(18)3-6-11(12)8-1-4-10(5-2-8)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWXFWGCBBVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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